molecular formula C18H14F3N3O B13141084 N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine CAS No. 821784-76-3

N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine

Cat. No.: B13141084
CAS No.: 821784-76-3
M. Wt: 345.3 g/mol
InChI Key: XQDOAIXICYJWPF-UHFFFAOYSA-N
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Description

N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine is a bipyridine derivative featuring a trifluoromethoxybenzyl substituent at the 5-amino position of the [3,4'-bipyridin] scaffold. The trifluoromethoxy group (–OCF₃) is a strongly electron-withdrawing substituent, which enhances lipophilicity and may influence binding interactions in biological systems.

Properties

CAS No.

821784-76-3

Molecular Formula

C18H14F3N3O

Molecular Weight

345.3 g/mol

IUPAC Name

5-pyridin-4-yl-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridin-3-amine

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)25-17-3-1-2-13(8-17)10-24-16-9-15(11-23-12-16)14-4-6-22-7-5-14/h1-9,11-12,24H,10H2

InChI Key

XQDOAIXICYJWPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNC2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Recent studies, notably by Chinese chemists, have demonstrated a novel approach involving the use of carbon disulfide (CS₂) and silver fluoride (AgF) to achieve N-trifluoromethylation of amines under neutral conditions. The process proceeds through the formation of silver thiocarbonyl fluoride (AgSCF₃) when AgF reacts with CS₂, which then acts as an electrophilic trifluoromethylating agent (Reference).

  • Reaction pathway:

    • Secondary amines react with CS₂ in the presence of AgF, forming an intermediate that facilitates the transfer of the trifluoromethyl group.
    • Electron-rich amines exhibit higher reactivity, while aromatic amines require stronger bases or modified conditions to enhance nucleophilicity.
    • The method is compatible with complex molecules, including drug derivatives, enabling late-stage modifications.
  • Advantages:

    • Utilizes readily available reagents.
    • Avoids complex multistep procedures.
    • Suitable for late-stage functionalization of bioactive compounds.

Alternative Routes Using Isothiocyanates and Electrophilic Reagents

Traditional methods for synthesizing N-trifluoromethylated amines involve:

  • Desulfurization of isothiocyanates with reagents like AgF , converting them into N-CF₃ compounds (References,).
  • Use of electrophilic trifluoromethylation reagents such as Umemoto and Togni reagents, or Ruppert-Prakash (TMSCF₃) , though these often require prefunctionalized amines and harsh conditions.

Synthesis of the Target Compound

For the specific compound N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine , the synthesis would typically involve:

  • Step 1: Preparation of the 3-(Trifluoromethoxy)phenyl precursor, possibly via nucleophilic aromatic substitution or electrophilic aromatic substitution on phenol derivatives.
  • Step 2: N-trifluoromethylation of a bipyridine derivative, utilizing the CS₂/AgF route or electrophilic CF₃ reagents, under optimized conditions to selectively functionalize the amino group at the 5-position.
  • Step 3: Coupling of the trifluoromethoxyphenyl moiety with the bipyridine core, possibly through cross-coupling methods like Suzuki or Buchwald-Hartwig amination, depending on the functional groups present.

Data Table Summarizing Preparation Methods

Method Reagents Conditions Advantages Limitations
CS₂/AgF-mediated N-trifluoromethylation Carbon disulfide, Silver fluoride Neutral, mild Simple, high yield, late-stage applicable Limited substrate scope for aromatic amines without strong bases
Electrophilic CF₃ reagents (Umemoto, Togni) Electrophilic CF₃ reagents Harsh, multi-step Broad applicability Requires prefunctionalized amines, complex purification
Isothiocyanate desulfurization Isothiocyanates, AgF Mild to moderate Effective for certain substrates Limited to specific precursor types

Chemical Reactions Analysis

Types of Reactions

N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4’-bipyridin]-5-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements include:

  • Bipyridine core : The [3,4'-bipyridin] scaffold is shared with analogs such as N-([3,4'-bipyridin]-6-ylmethyl)-2-chloro-9-isopropyl-9H-purin-6-amine (16d) ().
  • Trifluoromethoxybenzyl group : This distinguishes it from analogs with methoxy (–OCH₃) or chloro (–Cl) substituents.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound –OCF₃ at phenyl, [3,4'-bipyridin] Not reported Likely high lipophilicity
16d () –Cl, –isopropyl at purine Not reported CDK inhibition (HER2+ cancer)
6-Methoxy-[3,4'-bipyridin]-5-amine () –OCH₃ at pyridine Similarity: 0.84 Reduced electron withdrawal
10h () –OCF₃ phenylurea, thiazole-piperazine 564.2 (ESI-MS) High synthetic yield (88.7%)
3,6-Dichloro-N-[...]pyridin-2-amine () Multiple –Cl, –CF₃ Not reported Enhanced binding affinity

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Halogenated analogs (e.g., 9 ) with multiple –Cl/–CF₃ groups exhibit prolonged half-lives due to resistance to oxidative metabolism, a trait likely shared by the target compound .

Key Research Findings and Gaps

  • Comparative Limitations : The evidence lacks head-to-head biological studies. Future work should prioritize assays comparing –OCF₃, –OCH₃, and –Cl analogs for target engagement and toxicity.

Biological Activity

N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine (CAS Number: 821784-76-3) is a compound that has garnered significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C18H14F3N3O
  • Molecular Weight : 345.3 g/mol
  • IUPAC Name : 5-pyridin-4-yl-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridin-3-amine
  • Canonical SMILES : C1=CC(=CC(=C1)OC(F)(F)F)CNC2=CN=CC(=C2)C3=CC=NC=C3

The compound features a trifluoromethoxy group, which enhances its lipophilicity and stability, making it suitable for biological interactions.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The trifluoromethoxy group allows effective interaction with biological membranes and proteins, potentially influencing cellular pathways involved in cancer and other diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of bipyridine have been shown to possess cytotoxic effects against various cancer cell lines. The specific activity of this compound in inhibiting cancer cell proliferation remains an area of active research.

Cell Line IC50 (µM) Mechanism
AGS (gastric adenocarcinoma)TBDInduction of apoptosis
HeLa (cervical cancer)TBDCell cycle arrest

Antimicrobial Activity

Preliminary data suggest that the compound may also exhibit antimicrobial properties. Compounds with similar structures have been reported to show activity against various bacterial strains, including Enterococcus faecalis, highlighting the potential for this compound as a lead compound in antimicrobial drug development.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies on related bipyridine compounds demonstrated significant cytotoxicity against cancer cell lines (e.g., AGS and HeLa). The presence of nitrogen heterocycles was found to enhance the interaction with DNA and induce apoptosis.
  • Antimicrobial Screening : A comparative study on structurally related compounds indicated that those with trifluoromethoxy substitutions exhibited enhanced antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.

Synthesis and Preparation

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, known for its efficiency in forming carbon-carbon bonds under mild conditions. This synthetic route is advantageous for producing complex molecules with high purity.

Synthetic Route Overview

Step Reagents/Conditions
Suzuki-Miyaura CouplingPalladium catalyst, base (e.g., K2CO3), solvent (e.g., DMF)

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